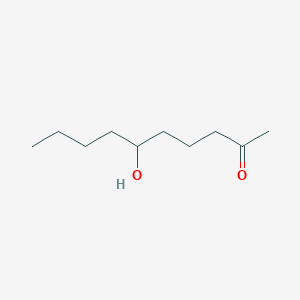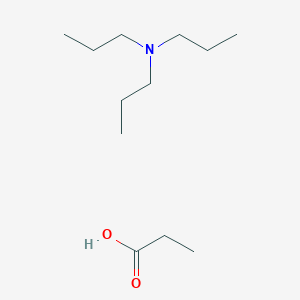
Tripropylamine propionic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropylamine propionic acid salt is a compound formed by the combination of tripropylamine and propionic acid. Tripropylamine is a tertiary amine with the chemical formula (CH₃CH₂CH₂)₃N, while propionic acid is a carboxylic acid with the formula CH₃CH₂COOH. The resulting salt is a combination of these two compounds, where the amine neutralizes the acid to form a salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripropylamine propionic acid salt typically involves the neutralization reaction between tripropylamine and propionic acid. The reaction can be represented as follows:
(CH3CH2CH2)3N+CH3CH2COOH→(CH3CH2CH2)3NH++CH3CH2COO−
This reaction is usually carried out in an aqueous medium at room temperature. The resulting salt can be isolated by evaporating the solvent and recrystallizing the product from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization reactions in continuous reactors. The reactants are mixed in stoichiometric amounts, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tripropylamine propionic acid salt can undergo various chemical reactions, including:
Neutralization: Reacts with acids and bases to form corresponding salts and water.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The propionic acid moiety can undergo oxidation to form propionic acid derivatives.
Common Reagents and Conditions
Acids and Bases: Common reagents include hydrochloric acid, sodium hydroxide, and other strong acids and bases.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.
Solvents: Water, ethanol, and other polar solvents are commonly used.
Major Products Formed
Neutralization: Forms water and corresponding salts.
Substitution: Forms substituted amines and other derivatives.
Oxidation: Forms propionic acid derivatives such as propionic anhydride.
Applications De Recherche Scientifique
Tripropylamine propionic acid salt has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of tripropylamine propionic acid salt involves the interaction of the amine and carboxylate groups with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The propionic acid moiety can participate in metabolic pathways, leading to the formation of propionyl-CoA, which is involved in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylamine propionic acid salt: Similar structure but with ethyl groups instead of propyl groups.
Tripropylamine acetic acid salt: Similar structure but with acetic acid instead of propionic acid.
Triethylamine acetic acid salt: Combination of triethylamine and acetic acid.
Uniqueness
Tripropylamine propionic acid salt is unique due to the specific combination of tripropylamine and propionic acid, which imparts distinct chemical and physical properties. The longer propyl chains in tripropylamine provide different solubility and reactivity compared to shorter alkyl chain amines.
Propriétés
Numéro CAS |
68797-66-0 |
|---|---|
Formule moléculaire |
C12H27NO2 |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
N,N-dipropylpropan-1-amine;propanoic acid |
InChI |
InChI=1S/C9H21N.C3H6O2/c1-4-7-10(8-5-2)9-6-3;1-2-3(4)5/h4-9H2,1-3H3;2H2,1H3,(H,4,5) |
Clé InChI |
ISKGJDZLEVQKOA-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC.CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


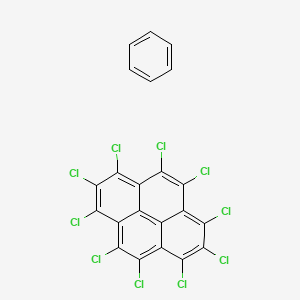
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
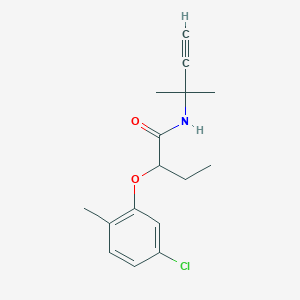
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)


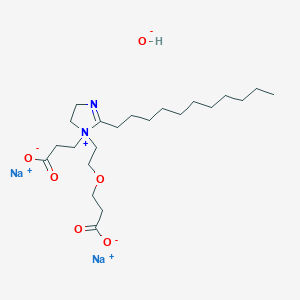
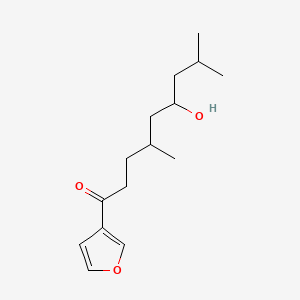

![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)

